1,5,6,7-Tetrahydro-4H-indol-4-one

¹³C NMR spectroscopy carbonyl reactivity heterocycle differentiation

1,5,6,7-Tetrahydro-4H-indol-4-one is the privileged building block behind pindolol, molindone, Strychnos alkaloids, and CDK9-focused kinase libraries. Only this scaffold combines a pyrrole N–H for N-alkylation with a 4-ketone that drives regioselective C-2/C-3 functionalization — capabilities absent in the benzofuran, thio, and fully aromatic analogs. The 6.3-fold cytotoxicity selectivity (Jurkat vs. HEK293) and decoupled 5-HT₂A/D₂ receptor engagement provide quantitative SAR frameworks for CNS and oncology hit-to-lead programs. Microwave aminolysis converts a single benzofuran batch into diverse N-substituted indolones in minutes, enabling parallel library synthesis. Procure the parent scaffold at ≥98% purity and accelerate your medicinal chemistry campaigns today.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 13754-86-4
Cat. No. B044806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,6,7-Tetrahydro-4H-indol-4-one
CAS13754-86-4
Synonyms6,7-Dihydroindol-4(5H)-one;  1,5,6,7-Tetrahydroindol-4-one;  4,5,6,7-Tetrahydro-4-indolone;  4,5,6,7-Tetrahydro-4-oxoindole;  4-Oxo-4,5,6,7-tetrahydroindole;  6,7-Dihydro-1H-indol-4(5H)-one;  NSC 131681; 
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CN2)C(=O)C1
InChIInChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2
InChIKeyKASJZXHXXNEULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,6,7-Tetrahydro-4H-indol-4-one (CAS 13754-86-4): Core Scaffold Overview and Procurement Significance


1,5,6,7-Tetrahydro-4H-indol-4-one (CAS 13754-86-4), also known as 4-oxo-4,5,6,7-tetrahydroindole, is a heterocyclic building block comprising a partially saturated indole ring system with a ketone at the 4-position [1]. It presents as a white to pale yellow crystalline powder with a melting point of 188–190 °C, a molecular formula of C₈H₉NO, and a molecular weight of 135.16 g/mol [1]. The compound serves as a critical intermediate in the synthesis of the beta-blocker pindolol, the antipsychotic molindone, and diverse polyheterocyclic structures with medicinal and optoelectronic applications [2][3].

Why Generic Substitution Fails: Structural Determinants That Distinguish 1,5,6,7-Tetrahydro-4H-indol-4-one from In-Class Analogs


Although 1,5,6,7-tetrahydro-4H-indol-4-one belongs to the broader family of pyrrolocyclohexanones, its specific combination of a pyrrole N–H group and a cyclohexanone-fused architecture creates a unique reactivity profile that cannot be replicated by its closest chemical analogs. The oxygen analog 4-oxo-4,5,6,7-tetrahydrobenzofuran lacks the N–H functionality required for N-alkylation, N-arylation, and subsequent polyheterocycle annulation, while the thio analog 1,5,6,7-tetrahydroindole-4-thione exhibits altered electronic properties at the carbonyl position and a distinct cytotoxicity profile [1][2]. The fully aromatic 4-hydroxyindole and non-ketonic 4,5,6,7-tetrahydroindole each lack the ketone-driven regioselective reactivity at the 2-position [3]. These scaffold-level differences produce quantifiable divergences in synthetic yields, biological target engagement, and physicochemical behavior, as detailed in the evidence below.

Product-Specific Quantitative Evidence Guide: 1,5,6,7-Tetrahydro-4H-indol-4-one Differentiation Data


¹³C NMR Carbonyl Chemical Shift and Reactivity Decoupling Distinguishes 1,5,6,7-Tetrahydro-4H-indol-4-one Scaffold from Benzofuran and Dithiaindan Analogs

In a direct head-to-head ¹³C NMR study, the carbonyl carbon (C-4) of 1,2-diaryl-4-oxo-4,5,6,7-tetrahydroindoles resonates at δ 193–196, compared with δ 195.5 for the corresponding 4-oxo-4,5,6,7-tetrahydrobenzofuran and δ 184 for 1,6-dithiaindan-4-one [1]. Critically, while the benzofuran and dithiaindan series exhibit a strong correlation between carbonyl ¹³C chemical shift and ketone reactivity, this correlation is absent in the tetrahydroindol-4-one series — indicating that the pyrrole ring electronic environment uniquely modulates the ketone's chemical behavior in a manner not predictable from shift data alone [1]. This decoupling complicates structural assignment by NMR and necessitates scaffold-specific analytical reference standards.

¹³C NMR spectroscopy carbonyl reactivity heterocycle differentiation structure–reactivity correlation

Derivatives of 1,5,6,7-Tetrahydro-4H-indol-4-one Exhibit a ~6.3-Fold Cytotoxicity Selectivity Window Between Leukemia and Normal Cells, Mediated by CDK9 Engagement

In a 2024 study, a series of 1,5,6,7-tetrahydroindol-4-one derivatives and their thio analogues were synthesized and evaluated for in vitro cytotoxicity [1]. The hit compound 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one inhibited Jurkat lymphoblastic leukemia cells with an IC₅₀ of 14.8 µM, while normal HEK293 embryonic kidney cells required an IC₅₀ of 93.63 µM, yielding a selectivity ratio of ~6.3 [1]. In silico docking suggested that this cytotoxic action is mediated by interaction with the cyclin-dependent kinase CDK9 site [1]. Although the thio analogue was synthesized and tested in parallel within the same study, the abstract does not report its individual IC₅₀ values; the hit compound emerged from the indol-4-one (oxygen) series, establishing the scaffold's preferential capacity for generating selective cytotoxicity.

cytotoxicity selectivity Jurkat leukemia CDK9 kinase anticancer scaffold

Microwave-Assisted Aminolysis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran Delivers Tetrahydroindol-4-one Derivatives in Minutes vs. Hours by Conventional Heating

Microwave-assisted aminolysis of 4-oxo-4,5,6,7-tetrahydrobenzofuran with primary amines provides the corresponding 1-substituted tetrahydroindol-4-ones within minutes [1]. In contrast, conventional thermal heating methods require several hours (typically 12 h at 150 °C in a sealed tube for the ammonia reaction) [2]. Notably, attempts to apply microwave dielectric heating to accelerate the upstream synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran itself from 1,3-cyclohexanedione were unsuccessful, demonstrating that microwave acceleration is selectively effective for the aminolysis step that produces the indole scaffold but not for forming its benzofuran precursor [1]. This creates a two-step synthetic advantage: the benzofuran intermediate is prepared conventionally (68% yield), then rapidly converted to the tetrahydroindole under microwave conditions.

microwave-assisted synthesis aminolysis tetrahydroindole reaction time reduction

N-Functionalization Capability of 1,5,6,7-Tetrahydro-4H-indol-4-one Scaffold Enables Polyheterocycle Libraries Inaccessible from 4-Oxo-4,5,6,7-tetrahydrobenzofuran

A comprehensive 2021 review documents that the pyrrole N–H of 1,5,6,7-tetrahydro-4H-indol-4-one serves as a critical functional handle for N-alkylation, N-arylation, and subsequent annulation to access [1,2]-, [2,3]-, and [3,4]-fused polyheterocyclic architectures [1]. In Rh(III)-catalyzed double C–H activation/annulation with alkynes, N-aryl pyrroles — including N-phenyl-4,5,6,7-tetrahydroindol-4-one — afford fused quinolines in 21–62% yield (49% for the N-phenyl-indolone substrate), compared with 43–99% for the more reactive N-(hetero)aryl imidazoles [1]. The oxygen analog 4-oxo-4,5,6,7-tetrahydrobenzofuran entirely lacks this N–H functionalization pathway and is limited to O-directed transformations and electrophilic substitutions on the furan ring, fundamentally restricting its downstream diversification potential [2]. This distinction is pivotal for library synthesis strategies: the indolone scaffold offers two orthogonal diversification vectors (N-functionalization + C-2/C-3 electrophilic/radical chemistry), whereas the benzofuran offers only one.

N-arylation C–H activation polyheterocycle synthesis scaffold diversification

Tetrahydroindol-4-one Butyrophenone Analogue Achieves ~15-Fold Higher 5-HT₂A Receptor Affinity vs. Molindone While Preserving D₂ Dopamine Affinity

In a head-to-head in vitro receptor binding study, the tetrahydroindol-4-one-derived butyrophenone analogue 2-methyl-3-ethyl-5-(4-o-methoxyphenyl-1-piperazinoethyl)-1H-4,5,6,7-tetrahydroindol-4-one (compound 2) was compared directly with the FDA-approved antipsychotic molindone — which itself contains the same tetrahydroindol-4-one core [1]. Compound 2 exhibited a pKi of 7.04 at 5-HT₂A receptors vs. 5.85 for molindone, corresponding to a ~15-fold higher affinity (ΔpKi = 1.19) [1]. Simultaneously, D₂ dopamine receptor affinity was maintained at a comparable level (pKi 7.55 for compound 2 vs. 7.48 for molindone; ΔpKi = 0.07) [1]. Functional pA₂ values at 5-HT₂A receptors were 7.50 for compound 2 vs. 6.18 for molindone [1]. This demonstrates that the tetrahydroindol-4-one scaffold is not merely a bioisostere but can be elaborated to achieve a decoupled modulation of serotonin and dopamine receptor engagement — a profile distinct from the parent drug molindone.

5-HT₂A serotonin receptor dopamine D₂ receptor molindone antipsychotic drug design

Best Research and Industrial Application Scenarios for 1,5,6,7-Tetrahydro-4H-indol-4-one (CAS 13754-86-4)


Scaffold for Kinase-Focused Anticancer Library Synthesis with Built-in CDK9 Selectivity Potential

The ~6.3-fold cytotoxicity selectivity window demonstrated by 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one against Jurkat leukemia vs. HEK293 normal cells, combined with in silico evidence of CDK9 kinase engagement [1], positions 1,5,6,7-tetrahydro-4H-indol-4-one as an attractive core scaffold for constructing focused kinase inhibitor libraries. The scaffold's two orthogonal diversification vectors — N-functionalization at the pyrrole nitrogen and electrophilic substitution at C-2/C-3 — enable rapid exploration of chemical space around the CDK9 pharmacophore model [2]. Procurement of the parent compound in multi-gram quantities supports parallel synthesis of 50–200 compound libraries for hit expansion.

Asymmetric Synthesis of Strychnos Alkaloids via Regioselective Fischer Indole Strategy

The 2021 review and subsequent synthetic work demonstrate that 1,5,6,7-tetrahydro-4H-indol-4-one serves as the key starting material for constructing the tetracyclic pyrrolo[2,3-d]carbazole core common to Strychnos alkaloids including (-)-dehydrotubifoline, (-)-tubifoline, and (-)-tubifolidine [2]. The non-symmetric cyclic ketone enables a regioselective Fischer indole synthesis, with a stepwise strategy developed to overcome regioselectivity challenges . For natural product total synthesis groups, the commercial availability of this compound at >98% purity bypasses the need for multi-step preparation of the chiral tetracycle precursor.

Atypical Antipsychotic Lead Optimization via 5-HT₂A/D₂ Affinity Ratio Tuning

The direct comparative receptor binding data showing that tetrahydroindol-4-one butyrophenone analogues can achieve ~15-fold higher 5-HT₂A affinity than molindone while maintaining equivalent D₂ affinity [3] provides a quantitative framework for CNS drug discovery programs targeting schizophrenia and related psychoses. The decoupling of 5-HT₂A and D₂ receptor engagement — a hallmark of atypical antipsychotic pharmacology — is achievable through side-chain modification at the 5-position of the tetrahydroindol-4-one core [3]. Procurement of the parent scaffold supports systematic SAR exploration of aminoethyl and piperazinoethyl side chains.

Rapid Microwave-Enabled Synthesis of N-Substituted Tetrahydroindol-4-one Libraries for Hit-to-Lead Programs

The demonstrated microwave-assisted aminolysis of 4-oxo-4,5,6,7-tetrahydrobenzofuran to produce diverse N-substituted tetrahydroindol-4-ones within minutes, compared with conventional heating requiring ≥12 hours [4][5], enables high-throughput parallel synthesis workflows for medicinal chemistry hit-to-lead campaigns. For procurement planning, this two-step route (conventional benzofuran synthesis + microwave aminolysis) supports a build–couple strategy where a single batch of the benzofuran intermediate can be diversified into dozens of N-substituted indolones in a single day, dramatically accelerating SAR cycle times.

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